molecular formula C19H17F3N4O B4663921 N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No. B4663921
M. Wt: 374.4 g/mol
InChI Key: HWMPIHIYOZBDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFP-10917 and is a member of the pyrazole urea family of compounds. DFP-10917 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

DFP-10917 has been shown to inhibit the activity of the enzyme Aurora kinase A, which is involved in the regulation of cell division. Inhibition of this enzyme leads to the disruption of cell division, ultimately resulting in the death of cancer cells. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, DFP-10917 has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. DFP-10917 has also been shown to have anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10917 is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of cancer therapies with fewer side effects. However, one of the limitations of DFP-10917 is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are a number of potential future directions for research on DFP-10917. One area of research could be in the development of new cancer therapies based on DFP-10917. Another area of research could be in the development of new antimicrobial agents based on DFP-10917. Additionally, further research could be conducted to better understand the biochemical and physiological effects of DFP-10917, which could lead to the development of new therapies for a wide range of diseases and conditions.

Scientific Research Applications

DFP-10917 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. DFP-10917 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of cancer therapies.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-11-18(24-19(27)23-17-8-7-14(20)9-16(17)22)12(2)26(25-11)10-13-5-3-4-6-15(13)21/h3-9H,10H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMPIHIYOZBDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

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